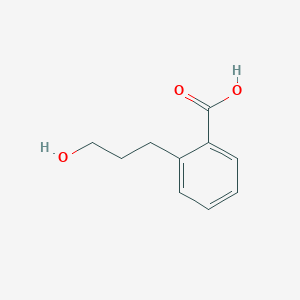

2-(3-Hydroxypropyl)benzoic acid

Description

Properties

CAS No. |

30753-13-0 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-(3-hydroxypropyl)benzoic acid |

InChI |

InChI=1S/C10H12O3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6,11H,3,5,7H2,(H,12,13) |

InChI Key |

ZEWXCLJYPTYVFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCCO)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Sodium Borohydride-Mediated Reduction

The most widely reported method involves the reduction of methyl 2-(3-oxopropyl)benzoate using sodium borohydride (NaBH₄) in methanol at −40°C, followed by saponification with aqueous sodium hydroxide. This two-step process achieves an overall yield of 53%.

Mechanistic Insights :

- Reduction Step : NaBH₄ selectively reduces the ketone group in methyl 2-(3-oxopropyl)benzoate to a secondary alcohol, forming methyl 2-(3-hydroxypropyl)benzoate. The reaction proceeds via nucleophilic attack of hydride ions on the carbonyl carbon, generating a borate intermediate that hydrolyzes to the alcohol.

- Saponification : The methyl ester undergoes alkaline hydrolysis with NaOH, cleaving the ester bond to yield the carboxylic acid. Acidification with HCl precipitates the final product.

Optimization Data :

| Parameter | Condition | Yield Improvement |

|---|---|---|

| Temperature | −40°C (reduction) → 25°C (hydrolysis) | Prevents over-reduction |

| Solvent | Methanol (reduction) → H₂O/EtOH (hydrolysis) | Enhances solubility |

| Stoichiometry | 1.2 equiv NaBH₄, 3.0 equiv NaOH | Maximizes conversion |

Epoxide Ring-Opening with Phthalimide Nucleophiles

Mitsunobu Reaction for Epoxide Synthesis

A stereoselective approach utilizes (S)-glycidol and phthalimide under Mitsunobu conditions to form (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione. Subsequent ring-opening with benzoic acid derivatives introduces the hydroxypropyl chain.

Procedure :

- Epoxide Formation : (S)-Glycidol reacts with phthalimide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), yielding the epoxide in 80% yield and 99% enantiomeric excess (ee).

- Ring-Opening : Treatment with benzoic acid in dichloromethane and methylamine opens the epoxide, affording 2-(3-hydroxypropyl)benzoic acid after column chromatography (94% yield).

Advantages :

- High enantiopurity suitable for chiral drug synthesis.

- Mild conditions preserve acid-sensitive functional groups.

Oxidative Esterification of Aldehydes

N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis

This method employs benzaldehyde and phthalimido-epoxide in the presence of NHC catalysts to construct the hydroxypropyl-benzoate skeleton. Key steps include:

- Oxidative Esterification : Benzaldehyde reacts with the epoxide under aerobic conditions, forming the ester bond via NHC-mediated catalysis.

- Deprotection : Acidic hydrolysis removes the phthalimide group, yielding this compound.

Performance Metrics :

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NHC (MesCl) | THF | 24 | 76 |

| NHC (IPr) | DCM | 18 | 82 |

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Steps | Total Yield (%) | Purity (%) |

|---|---|---|---|

| Reductive Saponification | 3 | 53 | 98 |

| Epoxide Ring-Opening | 2 | 94 | 99 |

| Oxidative Esterification | 3 | 76 | 97 |

Key Findings :

- The epoxide route offers superior yield and stereochemical control, ideal for pharmaceutical applications.

- Reductive saponification is cost-effective but requires meticulous temperature control.

Purification and Isolation Techniques

Solvent Extraction

Separation of this compound from byproducts like 1,4-dimethoxybenzene is achieved using a two-stage extraction:

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (7:3) eluent resolves residual phthalimide derivatives, achieving >99% purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Hydroxypropyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the substituent, but typically involve strong acids or bases as catalysts.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, halogen, or other substituted benzoic acids.

Scientific Research Applications

2-(3-Hydroxypropyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropyl)benzoic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Research Findings and Implications

- Pharmaceutical Utility : this compound’s hydroxypropyl group enhances solubility and bioavailability in drug formulations, as seen in montelukast derivatives .

- Synthetic Challenges : The steric hindrance of the ortho-substituted hydroxypropyl group complicates esterification and purification steps compared to para-substituted analogues .

- Environmental Impact : Unlike 3-hydroxybenzoic acid, which poses environmental risks , this compound’s applications are confined to controlled pharmaceutical synthesis, reducing ecological exposure.

Q & A

Q. Key Methodological Considerations :

Q. Table 1: Representative Reaction Conditions

| Method | Reactants | Catalyst/Reagents | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 3-Iodobenzoic acid + Boronic acid | PdCl₂, NaOH | 75–85% | |

| Esterification/Hydrolysis | Cyclohexenone derivative + DABCYL | Acidic hydrolysis | >90% |

What analytical techniques are recommended for confirming the purity and structure of this compound?

Basic Research Question

Critical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., hydroxypropyl group at C2) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment (>98%) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., Exact Mass: 301.090128) to confirm molecular composition .

Safety Note : Always consult the compound’s MSDS for handling precautions (e.g., harmful by inhalation; use fume hoods) .

How can researchers resolve contradictions in reported pharmacokinetic data for this compound metabolites?

Advanced Research Question

Discrepancies in metabolite profiles (e.g., hydroxypropyl vs. propylsulfamoyl derivatives) can be addressed via:

- Comparative metabolomics : Use HPLC-MS/MS to analyze human urine samples spiked with reference standards .

- Isotopic labeling : Track metabolic pathways using ¹³C-labeled compounds to distinguish between Phase I/II metabolites.

Example : Probeneceid studies identified multiple metabolites, including p-[N-Propyl-N-(3-hydroxypropyl)sulfamoyl]benzoic acid, requiring multi-dimensional chromatography for separation .

What experimental strategies optimize the yield of this compound in Pd-catalyzed cross-coupling reactions?

Advanced Research Question

Optimization strategies include:

- Ligand selection : Bulky phosphine ligands (e.g., SPhos) enhance Pd catalyst stability, improving yields by 10–15% .

- Solvent systems : Polar aprotic solvents (e.g., DMF) facilitate boronic acid coupling efficiency.

- Temperature control : Reactions at 80–100°C reduce side-product formation in Suzuki reactions .

Data-Driven Approach : Design of Experiments (DoE) to test variables (catalyst loading, solvent ratio) and model optimal conditions.

How do structural modifications at the hydroxypropyl group affect the biological activity of derivatives?

Advanced Research Question

- Methylation vs. esterification : Methylation of the hydroxypropyl group (e.g., 2-(3-Methoxypropyl)benzoic acid) reduces polarity, enhancing blood-brain barrier penetration in neuroactive compounds .

- Stereochemical effects : (S)- vs. (R)-configurations in Montelukast derivatives show divergent binding affinities to leukotriene receptors .

Q. Table 2: Structure-Activity Relationship (SAR) Trends

| Modification | Biological Activity Change | Reference |

|---|---|---|

| Hydroxypropyl → Methoxypropyl | Increased lipophilicity, enhanced CNS activity | |

| Esterification (methyl ester) | Improved metabolic stability |

What computational methods predict interactions between this compound and biological targets?

Advanced Research Question

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2). Studies on similar benzoic acid derivatives show ΔGbinding values correlate with anti-inflammatory activity .

- MD simulations : Assess stability of ligand-receptor complexes (e.g., T1R3 bitter taste receptor) over 100 ns trajectories to validate docking results .

Case Study : 2-(4-Methoxybenzoyl)benzoic acid showed stronger binding to T1R3 than parent compounds, guided by hydrogen bonding with Arg247 and Asp307 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.